molecular formula C28H28N2O6 B5406571 4-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid

4-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid

Cat. No.: B5406571
M. Wt: 488.5 g/mol
InChI Key: VEODDOMOXXCZJI-XYGWBWBKSA-N
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Description

4-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methoxyphenyl and 4-(2-methylpropoxy)benzoyl derivatives, followed by their coupling through amide bond formation. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific conditions like controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O6/c1-18(2)17-36-24-14-8-20(9-15-24)26(31)30-25(16-19-4-12-23(35-3)13-5-19)27(32)29-22-10-6-21(7-11-22)28(33)34/h4-16,18H,17H2,1-3H3,(H,29,32)(H,30,31)(H,33,34)/b25-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEODDOMOXXCZJI-XYGWBWBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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